molecular formula C23H24N6O3S B11965406 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11965406
M. Wt: 464.5 g/mol
InChI Key: WEAIAKBZSZSWET-ZMOGYAJESA-N
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Description

The compound 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule that features a combination of pyrazole, triazole, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3,4,5-trimethoxyphenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under reflux conditions to yield the final triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The azomethine bond can be reduced to form the corresponding amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Disulfides: from oxidation.

    Amines: from reduction.

    Thioethers: from substitution.

Scientific Research Applications

4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrazole and triazole rings with the trimethoxyphenyl group in 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol provides it with distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C23H24N6O3S

Molecular Weight

464.5 g/mol

IUPAC Name

4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H24N6O3S/c1-14-18(15(2)28(27-14)17-9-7-6-8-10-17)13-24-29-22(25-26-23(29)33)16-11-19(30-3)21(32-5)20(12-16)31-4/h6-13H,1-5H3,(H,26,33)/b24-13+

InChI Key

WEAIAKBZSZSWET-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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